molecular formula C21H26ClN7O4 B2737157 (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 899757-35-8

(4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2737157
CAS No.: 899757-35-8
M. Wt: 475.93
InChI Key: SMJHDDPQUIJZTQ-UHFFFAOYSA-N
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Description

The compound (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone features a methanone core bridging two heterocyclic systems:

  • A piperazine-pyridazine-piperazine scaffold with a 2-hydroxyethyl substituent, enhancing hydrophilicity and hydrogen-bonding capacity.

Its uniqueness lies in the combination of a nitro-chlorophenyl moiety and a pyridazine-linked piperazine system, distinguishing it from simpler analogs .

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-[4-[6-[4-(2-hydroxyethyl)piperazin-1-yl]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN7O4/c22-17-2-1-16(15-18(17)29(32)33)21(31)28-11-9-27(10-12-28)20-4-3-19(23-24-20)26-7-5-25(6-8-26)13-14-30/h1-4,15,30H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJHDDPQUIJZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates multiple pharmacophores, including piperazine and nitrophenyl rings, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Properties

The compound's IUPAC name is 4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]-2H-phthalazin-1-one . It features a piperazine ring substituted with a hydroxyethyl group and a nitrophenyl group, contributing to its unique chemical properties.

Property Value
Molecular FormulaC20H21ClN5O4
Molecular Weight432.86 g/mol
IUPAC Name4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]-2H-phthalazin-1-one
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyethyl and nitrophenyl groups enhance binding affinity, allowing for modulation of target activity.

Enzyme Inhibition

Research indicates that piperazine derivatives can inhibit enzymes such as acetylcholinesterase , which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The interaction involves binding at both the peripheral anionic site and the catalytic site of the enzyme, leading to increased acetylcholine levels in synaptic clefts.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (4-Chloro-3-nitrophenyl)(...) exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effective inhibition against Escherichia coli and Bacillus subtilis with minimum inhibitory concentrations (MICs) in the range of 6.25 µg/mL to 25 µg/mL.

Anticancer Properties

The compound may also possess anticancer properties. A study on piperazine derivatives indicated their potential in inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins. This suggests that the compound could be explored further for its anticancer applications.

Case Studies

  • Case Study on Acetylcholinesterase Inhibition
    • Research conducted by Varadaraju et al. (2013) explored various piperazine derivatives, including those structurally related to our compound. The study found that these derivatives effectively inhibited acetylcholinesterase, showcasing their potential as therapeutic agents for Alzheimer's disease .
  • Antimicrobial Screening
    • A screening study highlighted the antimicrobial activity of similar compounds against E. coli and Staphylococcus aureus. The results indicated that modifications in the piperazine moiety significantly affected antimicrobial efficacy .

Comparison with Similar Compounds

Substituent Variations in Piperazine-Based Methanones

The target compound shares a piperazine-methanone backbone with several analogs. Key differences lie in substituents and secondary rings:

Compound Name Key Substituents/Rings Molecular Weight Notable Properties Reference
(4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone Chloro-nitrophenyl, pyridazine, hydroxyethyl-piperazine ~570 g/mol (estimated) High polarity due to hydroxyethyl group N/A
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone (Filastatin) Chloro-methylphenyl, nitrophenyl 367.81 g/mol 98% purity; potential protease inhibition
(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (Compound 12) Methoxy-nitrophenyl, phenyl ~383 g/mol Solid (m.p. 185–187°C); nitro reduction to amine yields oily derivatives
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone Aminophenyl, methylpiperazine ~263 g/mol Intermediate for kinase inhibitors

Key Observations:

  • Hydrophilicity : The hydroxyethyl group in the target compound likely improves water solubility compared to methyl or methoxy substituents in analogs like Compound 12 or Filastatin .
  • Bioactivity: Filastatin (a nitrophenyl-chlorophenyl analog) is noted for protease inhibition, suggesting nitro groups may enhance target binding. However, the target compound’s pyridazine ring could alter target specificity .
  • Synthetic Complexity : The pyridazine linker in the target compound introduces synthetic challenges absent in simpler analogs like Compound 12, which are synthesized via straightforward nitro reductions .

Role of Nitro and Chloro Substituents

Nitro and chloro groups are critical for electronic and steric effects:

  • Nitro Groups : Present in the target compound, Filastatin, and Compound 12, nitro groups are electron-withdrawing, enhancing stability and influencing redox activity (e.g., nitro-to-amine reduction in Compound 14/15) .
  • Chloro Groups : The 4-chloro substituent in the target compound and Filastatin may improve lipophilicity and resistance to metabolic degradation compared to methoxy or methyl groups .

Piperazine-Pyridazine Hybrid Systems

The target compound’s pyridazine-piperazine system is unique among the analogs. Pyridazine’s electron-deficient nature may facilitate π-π stacking with biological targets, while the dual piperazine rings offer conformational flexibility.

Research Implications and Gaps

  • Bioactivity Prediction : Clustering algorithms (e.g., Butina or Jarvis-Patrick) could group the target compound with nitrophenyl-piperazine analogs, suggesting shared targets like kinases or proteases .
  • Therapeutic Potential: Evidence from ferroptosis-inducing compounds (e.g., FINs) highlights nitro-aromatic systems as bioactive, though the target compound’s specific role remains unexplored .
  • Synthetic Optimization : The hydroxyethyl group may require protective strategies during synthesis, as seen in methoxymethoxy-protected intermediates (Compound 13) .

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